N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide
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Overview
Description
N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked through a thioacetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. This can be achieved by reacting ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent like sodium metabisulphite . The resulting benzimidazole is then reacted with a pyridine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization and chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and pyridine moieties can bind to specific sites on proteins, altering their function. This compound may also interfere with DNA replication and transcription processes, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share structural similarities and exhibit similar biological activities.
Pyridine derivatives: Compounds such as 2-pyridylthioacetamide are structurally related and have comparable chemical properties.
Uniqueness
N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide is unique due to the combination of benzimidazole and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4OS |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[5-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H24N4OS/c1-14-7-9-17-18(11-14)25-21(24-17)15-8-10-20(22-12-15)27-13-19(26)23-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
QHAIBOWVAMJJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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